molecular formula C19H20FNO3 B14951062 2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B14951062
M. Wt: 329.4 g/mol
InChI Key: DFHBYWCTURHCAO-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Coupling with Tetrahydronaphthalenyl Amine: The fluorophenoxy intermediate is then coupled with 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylamine under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 2-(2-bromophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 2-(2-iodophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide imparts unique chemical and physical properties, such as increased stability and potential for specific biological interactions, distinguishing it from its chlorinated, brominated, and iodinated analogs.

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C19H20FNO3/c1-23-14-9-10-15-13(11-14)5-4-7-17(15)21-19(22)12-24-18-8-3-2-6-16(18)20/h2-3,6,8-11,17H,4-5,7,12H2,1H3,(H,21,22)

InChI Key

DFHBYWCTURHCAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)NC(=O)COC3=CC=CC=C3F

Origin of Product

United States

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